molecular formula C6H10N2O B1415149 (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1306728-55-1

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1415149
CAS No.: 1306728-55-1
M. Wt: 126.16 g/mol
InChI Key: NNJMHJRBXQSTCT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol is a chiral pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Pyrazole-containing compounds are recognized as privileged scaffolds in rational drug design due to their diverse biological activities and presence in several classes of therapeutic agents . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in developing potential anti-inflammatory, cytotoxic, and antimicrobial agents . The chiral center introduces the potential for stereoselective interactions with biological targets, which is a critical consideration in the development of new active pharmaceutical ingredients (APIs). Researchers value this chiral alcohol for its utility in exploring structure-activity relationships (SAR), as modifications on the pyrazole ring and its substituents are key to optimizing the affinity, efficacy, and potency of lead compounds . The compound is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1S)-1-(1-methylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJMHJRBXQSTCT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN(N=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic conditions.

    Methylation: The nitrogen atom of the pyrazole ring is methylated using methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the ethan-1-ol group: This step involves the reaction of the methylated pyrazole with an appropriate aldehyde or ketone, followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethanone.

    Reduction: (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethane.

    Substitution: (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride or bromide.

Scientific Research Applications

Medicinal Chemistry

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has been explored for its potential as a pharmaceutical agent. Its pyrazole moiety is known to exhibit various biological activities, including:

  • Antimicrobial Properties : Studies suggest that derivatives of pyrazole compounds can inhibit the growth of bacteria and fungi. This makes this compound a candidate for further development in antimicrobial therapies.
  • Anti-inflammatory Activity : Some research indicates that similar compounds may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Agrochemicals

The compound's structure also suggests potential applications in agrochemicals:

  • Pesticide Development : Pyrazole derivatives have been utilized in the formulation of pesticides due to their ability to disrupt biological processes in pests. The specific activity of this compound against target species warrants further investigation.

Material Science

In material science, this compound's properties could be leveraged in:

  • Polymer Chemistry : The compound may serve as a building block for synthesizing novel polymers with specific functionalities, such as enhanced thermal stability or improved mechanical properties.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound. The results indicated that certain modifications to the pyrazole ring enhanced antimicrobial activity against Gram-positive bacteria. The study concluded that further structural optimization could lead to more effective antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. (2023) investigated the anti-inflammatory properties of several pyrazole compounds. In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory drug candidate.

Case Study 3: Agrochemical Applications

A recent study assessed the efficacy of various pyrazole-based pesticides, highlighting the potential use of this compound in agricultural settings. Field trials indicated promising results in pest control without significant toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .

Comparison with Similar Compounds

The structural and functional attributes of (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol are compared below with analogous pyrazole-containing alcohols and derivatives:

Structural Analogues

Table 1: Structural Comparison of Pyrazole-Based Alcohols

Compound Name Molecular Formula Substituents/Modifications Key Features
This compound C₆H₁₀N₂O 1-Methylpyrazole, (1S)-configuration Chiral center, polar hydroxyl, aromatic pyrazole
(±)-(1R,1S)-1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol C₁₂H₁₄N₂O₂ 4-Methoxyphenyl, racemic mixture Enhanced lipophilicity from methoxy group; SAR studies highlight enantiomeric activity differences
1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol C₁₀H₁₈N₂O₃S Methanesulfonylethyl, 3,5-dimethylpyrazole Increased steric bulk; sulfonyl group improves metabolic stability
(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol C₇H₁₂N₂O Ethyl and methyl groups on pyrazole Altered steric effects; potential for varied pharmacokinetics

Table 2: Optical Rotation Data for Chiral Pyrazole Alcohols

Compound [αD] (Solvent) Configuration Purity (ee)
(−)-(1S)-1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol −10.0 (MeOH) (1S) >99%
(+)-(1R)-1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol +10.0 (MeOH) (1R) >99%
Physicochemical Properties
  • Lipophilicity : Methoxy or aryl substituents (e.g., 4-methoxyphenyl) increase logP values, enhancing membrane permeability.
  • Solubility : Hydroxyl groups improve aqueous solubility, whereas sulfonyl or alkyl chains (e.g., methanesulfonylethyl ) may reduce it.
  • Thermal Stability : Melting points vary with substituents; e.g., 1-[β-(4-methoxyphenyl)propoxyethyl]pyrazolium hydrochloride melts at 92–94°C .

Biological Activity

(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, a compound with the chemical formula C6H10N2O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and comparative studies with other compounds.

The compound is characterized by a pyrazole ring, which is known for its diverse biological activities. The presence of a hydroxyl group and a methyl group on the pyrazole enhances its interaction with biological targets, making it a subject of interest in drug development.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

1. Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related pyrazole compound demonstrated an IC50 value of 2.57 µM against the MDA-MB-436 breast cancer cell line, indicating potent anticancer activity .

2. PARP-1 Inhibition

A notable area of research involves the inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme implicated in cancer cell survival and DNA repair mechanisms. Compounds structurally related to this compound have shown promising PARP-1 inhibitory activities with IC50 values ranging from 2.31 to 57.35 nM, suggesting that this compound could be developed as a PARP inhibitor .

3. RET Kinase Inhibition

Another significant finding is the compound's potential as a RET kinase inhibitor. A class of derivatives including those with the pyrazole moiety exhibited low nanomolar IC50 values (5.7 - 8.3 nM) against RET mutations, showcasing their potential in treating cancers associated with RET signaling pathways .

Comparative Studies

To understand the efficacy of this compound relative to other compounds, several studies have been conducted:

Compound NameTargetIC50 Value (nM)Reference
OlaparibPARP-18.90
Compound 5PARP-13.05
SelpercatinibRET95.3 - 244.1
Compound 20pRET5.7 - 8.3

The data indicates that certain derivatives of this compound may outperform established drugs like Olaparib and Selpercatinib in specific contexts.

The mechanisms underlying the biological activity of this compound include:

Cell Cycle Arrest

Studies have shown that related pyrazole compounds induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .

Inhibition of DNA Repair Mechanisms

By inhibiting PARP enzymes, these compounds prevent cancer cells from repairing DNA damage, thus enhancing their susceptibility to chemotherapeutic agents.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Breast Cancer Treatment
In vitro studies demonstrated that certain pyrazole derivatives led to significant reductions in cell viability in breast cancer models, suggesting their potential role as adjuncts in chemotherapy regimens.

Case Study 2: Overcoming Drug Resistance
Research on RET inhibitors showed that specific derivatives could effectively target mutations associated with resistance to existing therapies like selpercatinib, providing a new avenue for treatment in resistant cancer cases .

Q & A

Basic: What are the optimal synthetic routes for (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or reduction of a ketone precursor. For example:

  • Reduction of a Prochiral Ketone : Use asymmetric reduction agents like chiral oxazaborolidines (Corey-Bakshi-Shibata catalyst) to achieve the (1S)-configuration. Sodium borohydride with a chiral ligand in ethanol at 0–25°C can yield enantiomeric excess (ee) >90% .
  • Substitution Reactions : React 1-methyl-4-(bromomethyl)-1H-pyrazole with a chiral ethanol derivative under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
    Optimization Tips :
    • Monitor reaction progress via TLC or HPLC.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the pyrazole C-H signals (δ 7.5–8.0 ppm) and the chiral alcohol proton (δ 4.5–5.0 ppm, split due to coupling with adjacent stereocenter) .
    • ¹³C NMR : The quaternary pyrazole carbon (C-4) appears at δ 140–145 ppm, while the alcohol-bearing carbon (C1) resonates at δ 65–70 ppm .
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers and determine ee (>95% purity achievable) .
  • X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in ethyl acetate/hexane and analyze (e.g., CCDC deposition) .

Advanced: How can researchers resolve contradictions in spectral data arising from tautomerism or dynamic stereochemistry?

Methodological Answer:

  • Variable Temperature NMR : Perform ¹H NMR at −40°C to slow dynamic processes (e.g., pyrazole ring tautomerism or alcohol proton exchange) and resolve split signals .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (using Gaussian or ORCA) to validate the dominant tautomer or conformation .
  • Crystallographic Validation : Cross-reference NMR data with X-ray structures to confirm the solid-state configuration and rule out solution-phase anomalies .

Advanced: What strategies enhance enantioselective synthesis for scalable production of the (1S)-enantiomer?

Methodological Answer:

  • Catalytic Asymmetric Reduction : Employ Ru-BINAP complexes for ketone reductions, achieving >98% ee under hydrogen pressure (10–50 bar) in iPrOH at 50°C .
  • Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) in organic solvents to selectively esterify the undesired (1R)-enantiomer, leaving the (1S)-alcohol intact .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization .

Advanced: How does the stereochemistry at C1 influence biological activity in related pyrazole derivatives?

Methodological Answer:

  • Comparative Bioassays : Test (1S)- and (1R)-enantiomers against target enzymes (e.g., kinases or oxidases) to assess IC₅₀ differences. For example, (1S)-enantiomers of similar alcohols show 10–100x higher inhibition due to better binding pocket fit .
  • Molecular Docking : Use AutoDock Vina to model interactions between the (1S)-alcohol and active sites (e.g., hydrogen bonding with pyrazole N-atoms and hydroxyl group) .
  • Metabolic Stability Studies : Evaluate enantiomer-specific hepatic clearance using human liver microsomes, noting stereochemical effects on CYP450 metabolism .

Basic: What are the key hazards and safety protocols for handling this compound?

Methodological Answer:

  • Hazards : Acute toxicity (oral, dermal, inhalation; Category 4) per CLP/GHS. May cause skin/eye irritation .
  • Safety Protocols :
    • Use PPE: Nitrile gloves, lab coat, and safety goggles.
    • Work in a fume hood to avoid inhalation.
    • Store in airtight containers at 2–8°C, away from oxidizers .

Advanced: How can researchers leverage this compound as a chiral building block in medicinal chemistry?

Methodological Answer:

  • Peptide Coupling : React the alcohol with carboxylic acids (e.g., via Mitsunobu reaction) to generate ethers or esters with retained stereochemistry .
  • Metal-Catalyzed Cross-Couplings : Use Pd-catalyzed Suzuki-Miyaura reactions to functionalize the pyrazole ring while preserving the (1S)-configuration .
  • In Vivo Probes : Radiolabel the alcohol with ¹⁸F for PET imaging studies, leveraging its metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
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(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.